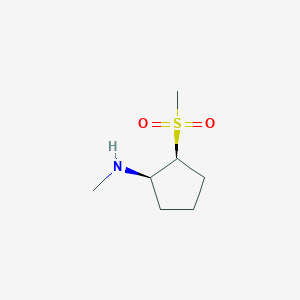

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

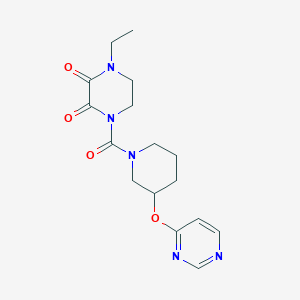

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine, also known as RS-56532, is a chemical compound that belongs to the class of cyclopentane derivatives. It is a potent and selective inhibitor of the neurotransmitter serotonin (5-HT) reuptake, which makes it a promising candidate for the treatment of various psychiatric disorders.

Applications De Recherche Scientifique

Polymer-Supported Quenching Reagents for Parallel Purification

- Application : The compound is used in polymer-supported derivatives for quenching excess reactants and removing impurities in solution-phase, parallel syntheses of various compounds. This method offers a rapid and efficient purification alternative in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).

Reactions with Sulfhydryl Reagents

- Application : The compound has been observed to react with sulfhydryl reagents like methyl methanesulfonothioate (MMTS), indicating the potential for interaction with amino groups. This reaction is important for understanding chemical properties and reactions in biological and chemical systems (R. Kluger & W. Tsui, 1980).

Design and Synthesis of N[sub 2]S[sub 2] Ligand System

- Application : The synthesis of this compound involved creating a novel N[sub 2]S[sub 2] ligand system, useful in forming Re(V) oxo and [sup 99]Tc(V) oxo complexes. Such complexes have potential applications in radiopharmaceuticals and diagnostic imaging (J. O’Neil, S. R. Wilson, J. Katzenellenbogen, 1994).

Asymmetric Cyclopropanations

- Application : This compound has been used in rhodium-catalyzed asymmetric cyclopropanation reactions. The method is highly diastereoselective and enantioselective, important for synthesizing functionalized cyclopropanes, which are valuable in various chemical and pharmaceutical applications (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

Tertiary Sulfonamide Nitrogen-to-Metal Bonds

- Application : The compound is involved in forming rare tertiary sulfonamide nitrogen-to-metal bonds. These bonds are significant in developing robust and hydrophilic N(CH2Z)2 chelate frameworks, which can be used in the development of radiopharmaceuticals (P. Abhayawardhana, P. Marzilli, F. Fronczek, L. Marzilli, 2014).

Direct N-monomethylation of Aromatic Primary Amines

- Application : This compound plays a role in the direct N-monomethylation of aromatic primary amines using methanol. The method is environmentally friendly and efficient, significant in organic synthesis and pharmaceuticals (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Propriétés

IUPAC Name |

(1R,2S)-N-methyl-2-methylsulfonylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMTUPGLFXONW-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H]1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)

![(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B2730537.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2730540.png)

![1-[3-(3-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730542.png)

![[4-(2H-Tetrazole-5-yl)phenyl]acetic acid](/img/structure/B2730546.png)

![3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2730547.png)

![1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2730548.png)